molecular formula C7H14O2 B3143549 (1,1-Dimethoxyethyl)cyclopropane CAS No. 52829-97-7

(1,1-Dimethoxyethyl)cyclopropane

Cat. No.: B3143549
CAS No.: 52829-97-7
M. Wt: 130.18 g/mol
InChI Key: AIRYVOBWESROTH-UHFFFAOYSA-N
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Description

(1,1-Dimethoxyethyl)cyclopropane is an organic compound with the molecular formula C7H14O2. It is a cyclopropane derivative where the cyclopropane ring is substituted with a (1,1-dimethoxyethyl) group. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dimethoxyethyl)cyclopropane typically involves the reaction of cyclopropyl methyl ketone with methanol in the presence of an acid catalyst. This process results in the formation of the (1,1-dimethoxyethyl) group attached to the cyclopropane ring. The reaction conditions often include refluxing the reactants at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and controlled reaction environments helps in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: (1,1-Dimethoxyethyl)cyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

(1,1-Dimethoxyethyl)cyclopropane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,1-Dimethoxyethyl)cyclopropane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the activity of enzymes or other biological molecules. The cyclopropane ring’s strain and the presence of the (1,1-dimethoxyethyl) group contribute to its reactivity and interaction with different substrates.

Comparison with Similar Compounds

    Cyclopropyl methyl ketone: A precursor in the synthesis of (1,1-Dimethoxyethyl)cyclopropane.

    Ethynylcyclopropane: Another cyclopropane derivative with different functional groups.

    Gem-Dihalocyclopropanes: Cyclopropane derivatives with halogen substituents.

Uniqueness: this compound is unique due to the presence of the (1,1-dimethoxyethyl) group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1,1-dimethoxyethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(8-2,9-3)6-4-5-6/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRYVOBWESROTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 50 g (0.59 mol) of cyclopropyl methyl ketone, 82 g (0.77 mol) of trimethyl orthoformate, 200 ml of methanol and 0.25 g of p-toluenesulfonic acid was stirred at room temperature for 2 hours, and then 0.15 g of sodium methoxide was added. Then, under reduced pressure, the methanol was first distilled off (at about 400 mbar) and, finally (at about 250 mbar), the product (II) as a colorless liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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